7-Ketopregnenolone

Descripción

Contextualization within Steroid Biochemistry and Neurosteroidology

In the broader context of steroid biochemistry, 7-ketopregnenolone is a metabolite of pregnenolone (B344588). Pregnenolone itself is a crucial precursor in the synthesis of numerous steroid hormones. reactome.org The introduction of a ketone group at the 7-position makes this compound less susceptible to the typical steroidogenic conversion pathways that pregnenolone undergoes. vulcanchem.com Its synthesis can occur through the oxidation of pregnenolone, a reaction that can be mediated by enzymes like cytochrome P450. vulcanchem.compsu.edu

Within the brain, where it is considered a neurosteroid, this compound is part of a complex metabolic network. plos.orgnih.gov Neurosteroids are steroids synthesized within the nervous system that can modulate neuronal activity. nih.gov Research has shown that the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in conjunction with hexose-6-phosphate dehydrogenase (H6PDH), plays a crucial role in the metabolism of 7-oxygenated neurosteroids. plos.orgnih.gov Specifically, 11β-HSD1 can catalyze the interconversion of 7-keto and 7-hydroxy steroids. plos.orgnih.gov In the presence of H6PDH, which supplies the necessary cofactor NADPH, 11β-HSD1 predominantly converts this compound to its 7β-hydroxy metabolite. plos.orgnih.govebi.ac.uk This metabolic regulation suggests a sophisticated mechanism for controlling the local concentrations and activities of these neurosteroids in the brain. plos.orgnih.gov

Overview of Emerging Research Areas and Significance

The scientific significance of this compound is underscored by a growing body of research exploring its diverse biological effects. Key emerging areas of investigation include its potential neuroprotective, immunomodulatory, and anti-glucocorticoid properties. plos.orgnih.govresearchgate.net

Neuroprotection: Studies suggest that 7-oxygenated steroids, including derivatives of pregnenolone, may exert protective effects on neurons. plos.orgnih.gov For instance, research on related 7-hydroxylated steroids has demonstrated their ability to reduce neuronal damage in models of ischemia. ebi.ac.uk The metabolism of this compound into these potentially neuroprotective 7-hydroxy forms highlights a significant area of interest for neurological research. plos.orgebi.ac.uk

Immune Modulation: The interplay between neurosteroids and the immune system is another active field of study. plos.orgnih.gov Pregnenolone and its metabolites have been noted for their anti-inflammatory properties and their role in maintaining immune balance. nih.gov The conversion of this compound and its potential influence on immune responses present a promising avenue for understanding neuro-immune interactions. plos.orgnih.govarizona.edu

Anti-cortisone Properties: Early research has indicated that this compound may possess anti-cortisone properties. researchgate.netacs.org This suggests a potential role in modulating the effects of glucocorticoids, which are heavily involved in stress responses and metabolism. The ability of 7-ketosteroids to compete with glucocorticoids for metabolism by 11β-HSD1 supports this line of inquiry. plos.org

The ongoing exploration of this compound's metabolic pathways and biological activities continues to reveal its potential significance in various physiological processes. The detailed research findings in these emerging areas are paving the way for a deeper understanding of this unique steroid.

Detailed Research Findings

Recent scientific investigations have provided more detailed insights into the metabolic pathways and potential functions of this compound. A key finding is the role of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in its metabolism. Research has demonstrated that 11β-HSD1 can efficiently catalyze the interconversion between this compound and its 7-hydroxy metabolites. plos.orgnih.gov

A pivotal study revealed that the co-expression of hexose-6-phosphate dehydrogenase (H6PDH) with 11β-HSD1 significantly influences the direction of this conversion. In intact cells expressing both enzymes, this compound is predominantly metabolized to 7β-hydroxypregnenolone. plos.orgnih.govebi.ac.uk This is because H6PDH generates the NADPH cofactor required by 11β-HSD1 for its reductase activity. plos.orgnih.gov This finding is significant as it suggests a mechanism for the local generation of potentially bioactive 7β-hydroxy-neurosteroids within tissues like the brain. plos.orgnih.govebi.ac.uk

The interaction of this compound with 11β-HSD1 has been further characterized through competition studies. It was found that 7-ketosteroids, including this compound, preferentially inhibit the reductase activity of 11β-HSD1 (the conversion of cortisone (B1669442) to cortisol) with much weaker effects on the reverse dehydrogenase reaction. plos.org This suggests that this compound can act as a substrate for 11β-HSD1 and may influence the local balance of glucocorticoids. plos.org

The table below summarizes the key enzymes and metabolites involved in the metabolism of this compound as discussed in recent research.

| Precursor/Substrate | Enzyme(s) | Primary Metabolite(s) | Key Research Finding |

| Pregnenolone | Cytochrome P450 enzymes | This compound | Oxidation at the 7-position. vulcanchem.compsu.edu |

| This compound | 11β-HSD1, H6PDH | 7β-hydroxypregnenolone | Predominant conversion in the presence of H6PDH. plos.orgnih.gov |

| This compound | 11β-HSD1 | 7α-hydroxypregnenolone, 7β-hydroxypregnenolone | Interconversion between keto and hydroxy forms. plos.orgebi.ac.uk |

These findings highlight the intricate regulation of neurosteroid metabolism and open up new avenues for investigating the physiological roles of this compound and its derivatives.

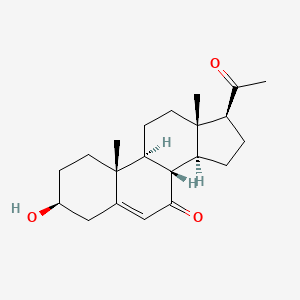

Structure

3D Structure

Propiedades

Número CAS |

33530-84-6 |

|---|---|

Fórmula molecular |

C21H30O3 |

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15+,16-,17-,19-,20-,21+/m0/s1 |

Clave InChI |

WNHLZNUVEVVTSY-GVQHXQKQSA-N |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 7 Ketopregnenolone

Endogenous Formation Pathways of 7-Ketopregnenolone

The synthesis of this compound in the body is a multi-step process that begins with the foundational steroid, pregnenolone (B344588). This process involves precise oxidative and hydroxylating enzymes that introduce a ketone group at the C7 position of the steroid nucleus.

The transformation of pregnenolone to this compound is not a direct conversion but typically proceeds via an intermediate, 7α-hydroxypregnenolone or 7β-hydroxypregnenolone. This involves an initial hydroxylation at the 7-position, followed by the oxidation of the newly introduced hydroxyl group to a ketone.

The primary and most crucial step in the formation of 7-oxygenated pregnenolone derivatives is 7α-hydroxylation, a reaction catalyzed by a specific cytochrome P450 enzyme.

Cytochrome P450 7B1 (CYP7B1): This enzyme has been identified as the key catalyst for the 7α-hydroxylation of neurosteroids, including pregnenolone and dehydroepiandrosterone (B1670201) (DHEA). uniprot.orgjneurosci.org CYP7B1 is a monooxygenase that inserts a hydroxyl group at the 7α-position of the steroid's B-ring. uniprot.orgjneurosci.org This metabolic route is prominent in the brain, particularly the hippocampus, as well as in other tissues. jneurosci.org Studies using recombinant CYP7B1 have confirmed its ability to convert pregnenolone into 7α-hydroxypregnenolone. jneurosci.org The production of 7α-hydroxypregnenolone in the brain is considered a conserved property across vertebrate species. researchgate.net

Beyond the initial 7α-hydroxylation by CYP7B1, other enzymes are involved in forming 7-hydroxylated isomers and the subsequent oxidation to this compound.

Cytochrome P450 1A1 (CYP1A1): Research in mice has identified that CYP1A1 can carry out the 7β-hydroxylation of pregnenolone. psu.edu In studies using yeast-expressed mouse CYP1A1, the enzyme transformed pregnenolone into 7β-hydroxypregnenolone. psu.edu This indicates that different P450 enzymes can produce stereoisomers of 7-hydroxypregnenolone.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme plays a critical role in the interconversion of 7-hydroxy and 7-keto steroids. nih.govplos.org 11β-HSD1 can catalyze the oxidation of both 7α-hydroxypregnenolone and 7β-hydroxypregnenolone to form this compound. nih.gov This function is part of a reversible reaction, where the enzyme can also reduce this compound back to its hydroxylated forms. nih.govplos.org

Table 1: Key Mammalian Enzymes in this compound Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Cytochrome P450 7B1 (CYP7B1) | Catalyzes 7α-hydroxylation | Pregnenolone | 7α-Hydroxypregnenolone |

| Cytochrome P450 1A1 (CYP1A1) | Catalyzes 7β-hydroxylation (in mice) | Pregnenolone | 7β-Hydroxypregnenolone |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Catalyzes the interconversion between 7-hydroxy and 7-keto forms | 7α/7β-Hydroxypregnenolone, this compound | This compound, 7α/7β-Hydroxypregnenolone |

Enzymatic Oxidations and Hydroxylations Leading to this compound

Microbial Transformations in Interspecies Contexts (e.g., Bacillus strains)

Certain microorganisms possess the enzymatic machinery to transform steroids. Studies on Bacillus strains isolated from the foregut of water beetles have demonstrated their ability to metabolize pregnenolone into its 7-oxygenated derivatives.

Hydroxylation and Oxidation by Bacillus: Two specific Bacillus strains, HA-V6-3 and HA-V6-11, were shown to metabolize pregnenolone in vitro. The primary reaction was hydroxylation, with 7α-hydroxypregnenolone being the major product. ebi.ac.uknih.gov Both strains also produced 7β-hydroxypregnenolone, though in lower yields. nih.gov Crucially, these strains were also capable of oxidizing the monohydroxylated 7-OH-pregnenolones to produce this compound (referred to as 7-oxopregnenolone in the study). ebi.ac.uknih.gov

Table 2: Pregnenolone Metabolites Produced by Bacillus Strains

| Bacillus Strain | Primary Metabolite | Other Metabolites |

|---|---|---|

| HA-V6-3 | 7α-Hydroxypregnenolone | 7β-Hydroxypregnenolone, 11-, 17-, and 16α-hydroxypregnenolone, this compound |

| HA-V6-11 | 7α-Hydroxypregnenolone | 7β-Hydroxypregnenolone, 7,11α- and 7β,11α-dihydroxypregnenolone, this compound |

Catabolism and Interconversion of this compound

The metabolism of this compound primarily involves its interconversion with its 7-hydroxylated counterparts, a process regulated by the cellular environment and specific enzymes.

Reversible Metabolism by 11β-HSD1: As mentioned, 11β-HSD1 is a key enzyme that efficiently catalyzes the reversible interconversion of this compound and its 7-hydroxy metabolites. nih.govplos.org It can function as both a reductase (7-keto to 7-hydroxy) and a dehydrogenase (7-hydroxy to 7-keto). nih.govnih.gov

Influence of Hexose-6-Phosphate Dehydrogenase (H6PDH): The direction of the reaction catalyzed by 11β-HSD1 is heavily influenced by the availability of the cofactor NADPH. nih.govplos.org Hexose-6-phosphate dehydrogenase (H6PDH) is an enzyme that generates NADPH within the endoplasmic reticulum, where 11β-HSD1 is located. nih.gov In cells where H6PDH is co-expressed, there is a sufficient supply of NADPH to drive the reductase activity of 11β-HSD1. nih.govnih.gov Consequently, in the presence of H6PDH, 11β-HSD1 predominantly converts this compound into its 7β-hydroxy metabolite. nih.govplos.orgnih.gov This indicates that the equilibrium between this compound and its hydroxylated forms is regulated by the interplay between 11β-HSD1 and H6PDH. nih.govebi.ac.uk

Interconversion with 7-Hydroxypregnenolone Stereoisomers (7α- and 7β-hydroxypregnenolone)

The metabolism of this compound is characterized by its reversible interconversion with its 7-hydroxylated stereoisomers, 7α-hydroxypregnenolone and 7β-hydroxypregnenolone. This process is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). plos.orgnih.gov This enzyme facilitates both the oxidation of the 7-hydroxy forms to the 7-keto form and the reduction of the 7-keto form back to the 7-hydroxy stereoisomers. nih.gov The direction of this reaction is highly dependent on the cellular environment, particularly the availability of cofactors. plos.orgnih.gov While 7α-hydroxypregnenolone can be a precursor, studies indicate a metabolic preference towards the formation of the 7β-hydroxy form from this compound, especially under conditions favoring reduction. plos.orgnih.gov This stereospecific conversion highlights a key regulatory point in the local availability and function of these neurosteroids.

Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The enzyme 11β-HSD1 is a critical regulator in the metabolism of this compound. plos.org Located in the lumen of the endoplasmic reticulum (ER), it is widely expressed in various tissues, including the liver, adipose tissue, and the brain. plos.orgebi.ac.uk Its activity is central to determining the local balance between 7-keto and 7-hydroxy neurosteroids. plos.orgnih.gov

Enzymatic Mechanism: Reductase and Dehydrogenase Activities of 11β-HSD1

11β-HSD1 is a bifunctional enzyme, capable of acting as both a reductase and a dehydrogenase. plos.orgnih.gov In its reductase capacity, it catalyzes the conversion of this compound to 7-hydroxypregnenolone stereoisomers, utilizing NADPH as a cofactor. plos.orgnih.gov Conversely, its dehydrogenase activity, which uses NADP+ as a cofactor, mediates the oxidation of 7α- and 7β-hydroxypregnenolone to form this compound. researchgate.net While the enzyme can catalyze both reactions, in intact cells, its reductase activity is predominant, largely due to the influence of its partner enzyme, H6PDH. plos.orgnih.gov

Modulation by Hexose-6-Phosphate Dehydrogenase (H6PDH) and Cofactor Availability (NADPH)

The enzymatic direction of 11β-HSD1 is profoundly influenced by Hexose-6-Phosphate Dehydrogenase (H6PDH). plos.orgplos.org H6PDH is co-located with 11β-HSD1 in the ER lumen and is responsible for generating the NADPH required for 11β-HSD1's reductase activity. plos.orgnih.gov H6PDH catalyzes the initial step of the pentose (B10789219) phosphate (B84403) pathway within the ER, converting glucose-6-phosphate to 6-phosphogluconolactone and concurrently reducing NADP+ to NADPH. core.ac.uk This localized production of NADPH creates a high NADPH/NADP+ ratio within the ER lumen, which strongly favors the reductase function of 11β-HSD1. plos.org Consequently, in cells where H6PDH is highly expressed, this compound is preferentially converted to its 7β-hydroxy form. plos.orgnih.gov The tight coupling of H6PDH and 11β-HSD1 is therefore crucial for regulating the local concentrations of active neurosteroids. core.ac.uk

Equilibrium Dynamics between 7-Keto- and 7-Hydroxy-Neurosteroids

The interplay between 11β-HSD1 and H6PDH establishes a dynamic equilibrium between this compound and its 7-hydroxy metabolites. plos.orgnih.gov The co-expression and activity level of H6PDH are determining factors in shifting the steady-state ratio. plos.orgcore.ac.uk In the presence of sufficient H6PDH activity, the equilibrium is pushed towards the formation of 7β-hydroxypregnenolone. plos.orgnih.gov This regulation is analogous to how 11β-HSD1 controls the balance between inactive cortisone (B1669442) and active cortisol. core.ac.uk This mechanism allows for tissue-specific control over neurosteroid profiles, depending on the local expression and activity of these enzymes. plos.org Disruption of H6PDH restricts NADPH generation, which in turn increases the ratio of 7-keto to 7β-hydroxy steroids. researchgate.net

Structural Determinants of Substrate Binding and Product Specificity: Insights from 3D-Structural Modeling

Three-dimensional structural modeling has provided valuable insights into how 11β-HSD1 interacts with its substrates. Modeling studies, often using the crystal structure of murine 11β-HSD1 as a template, show that 7-oxygenated steroids like this compound occupy the same binding site as glucocorticoids such as cortisone. plos.orgacs.org The active site contains key residues, like Tyrosine (Y183) and Serine (S170), that are crucial for catalytic activity. plos.org

The stereospecific preference for the production of 7β-hydroxy metabolites from 7-keto steroids is also explained by modeling. plos.orgnih.gov The orientation of the this compound molecule within the active site determines which face of the ketone group is exposed to the NADPH cofactor for reduction. plos.org Modeling suggests there are two favorable orientations for the substrate that lead to the formation of the 7β-hydroxy epimer, whereas only one configuration is conducive to forming the 7α-hydroxy epimer. plos.orgnih.gov This structural arrangement, combined with the high availability of NADPH provided by H6PDH, explains the predominant formation of 7β-hydroxypregnenolone. plos.orgnih.gov

| Enzyme/Protein | Function | Cofactor | Location | Key Interaction |

|---|---|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Reversible interconversion of 7-keto and 7-hydroxy steroids. plos.orgnih.gov | NADPH (reductase), NADP+ (dehydrogenase) | Endoplasmic Reticulum Lumen | Catalyzes the primary metabolic reactions of this compound. plos.org |

| Hexose-6-Phosphate Dehydrogenase (H6PDH) | Generates NADPH for 11β-HSD1 reductase activity. plos.orgnih.gov | NADP+ | Endoplasmic Reticulum Lumen | Modulates 11β-HSD1 activity towards reduction. plos.org |

| Cytochrome P450 7B1 (CYP7B1) | Catalyzes 7α-hydroxylation of DHEA, an initial step in the pathway leading to 7-keto-DHEA. nih.gov | NADPH | Endoplasmic Reticulum | Provides the precursor for 11β-HSD1-mediated interconversion in the DHEA pathway. nih.govnih.gov |

Downstream Metabolic Fates and Linkages to Other Steroid Pathways (e.g., Dehydroepiandrosterone (DHEA) Derivatives)

The metabolic pathway of this compound is closely linked to that of other major steroids, particularly dehydroepiandrosterone (DHEA). plos.orgnih.gov this compound and 7-keto-DHEA are structurally similar and are both substrates for 11β-HSD1. plos.org The synthesis of 7-keto-DHEA begins with the irreversible 7α-hydroxylation of DHEA by the enzyme cytochrome P450 7B1 (CYP7B1). nih.gov The resulting 7α-hydroxy-DHEA then serves as a precursor for a series of interconversions catalyzed by 11β-HSD1, moving between 7α-hydroxy, 7β-hydroxy, and 7-keto forms, with 7-keto-DHEA acting as a key intermediary. nih.gov

### 3. Elucidating Physiological and Biochemical Roles of this compound

This compound is a neurosteroid derived from the precursor pregnenolone. Its significance in the central nervous system (CNS) and its interaction with hormonal regulation systems are areas of active scientific investigation. This article explores its functionality as a neurosteroid and its role in glucocorticoid homeostasis.

#### 3.1. Neurosteroid Functionality

As a neurosteroid, this compound and its metabolites can influence neuronal excitability and function. These steroids are synthesized within the brain or can cross the blood-brain barrier to exert their effects, playing a role in the intricate balance of brain chemistry. ucl.ac.uk

##### 3.1.1. Modulatory Effects on Central Nervous System Processes

Neurosteroids, including pregnenolone derivatives, are known to modulate crucial CNS processes. They can rapidly alter neuronal excitability by interacting with membrane receptors like the γ-aminobutyric acid type A (GABAA) and N-methyl-D-aspartate (NMDA) receptors. acs.orgnih.gov The broader class of 7-oxygenated steroids, which includes this compound, is suggested to have neuroprotective effects. plos.orgnih.gov This neuroprotection may stem from several mechanisms, including antiglucocorticoid actions and the modulation of inflammatory responses within the brain. nih.govnih.gov

##### 3.1.2. Impact on Neurosteroid Action and Brain Homeostasis

##### 3.1.3. Regulation of Specific Biological Activities (e.g., Locomotor Activity)

While direct studies on this compound's effect on locomotor activity are limited, research on its metabolic cousin, 7α-hydroxypregnenolone, provides significant insights. Studies in newts and quail have shown that 7α-hydroxypregnenolone, which can be formed from pregnenolone, acts as a potent neuronal activator that stimulates locomotor activity. nih.govnih.gov This effect is mediated through the dopaminergic system, specifically by increasing the release of dopamine. nih.gov Given that this compound is part of the same metabolic cascade and can be interconverted with 7-hydroxypregnenolones, it is plausible that it plays a role in the metabolic pathways that ultimately regulate motor function. plos.orgnih.gov The regulation of 7α-hydroxypregnenolone synthesis has been linked to diurnal and seasonal changes in locomotor activity, highlighting the physiological importance of this neurosteroid pathway. nih.govebi.ac.uk

##### 3.1.4. Interactions with Other Neurosteroids and Their Signaling Pathways

This compound does not act in isolation; its effects are intertwined with the actions of other neurosteroids. Its precursor, pregnenolone, and its sulfated form, pregnenolone sulfate (B86663) (PS), are known modulators of GABAA and NMDA receptors. psu.edufrontiersin.orgresearchgate.net PS, for example, is generally considered an inhibitory modulator of GABAA receptors. frontiersin.orgmdpi.com The metabolism of this compound to 7β-hydroxypregnenolone by 11β-HSD1 represents a critical interaction point. nih.gov This conversion can alter the local concentration of different neurosteroids, thereby modulating the signaling through their respective pathways. For example, the balance between excitatory neurosteroids (like pregnenolone sulfate) and inhibitory ones (like allopregnanolone) is crucial for neuronal excitability. By being a substrate for enzymes that also metabolize other key steroids, this compound is integrated into the broader network of neurosteroid signaling. plos.orgacs.org

#### 3.2. Role in Glucocorticoid Homeostasis and Receptor Modulation

Beyond its role as a neurosteroid, this compound and its metabolites interact with the pathways that regulate glucocorticoids, the primary stress hormones.

##### 3.2.1. 11β-HSD1-Mediated Interactions with Glucocorticoid Metabolism

The enzyme 11β-HSD1 is best known for converting inactive cortisone into active cortisol, thereby amplifying glucocorticoid action in tissues like the brain and adipose tissue. ebi.ac.ukresearchgate.net Research has demonstrated that 11β-HSD1 also metabolizes 7-oxygenated neurosteroids, including this compound. plos.orgnih.gov this compound can act as an alternative substrate for 11β-HSD1, competing with cortisone and potentially reducing the local production of cortisol. plos.orgcore.ac.uk This suggests an "antiglucocorticoid" effect at the pre-receptor level. nih.gov

The direction of the reaction catalyzed by 11β-HSD1 is heavily influenced by the cofactor-providing enzyme, hexose-6-phosphate dehydrogenase (H6PDH). In the presence of H6PDH, which supplies NADPH, 11β-HSD1 predominantly functions as a reductase, converting this compound to 7β-hydroxypregnenolone. plos.orgnih.gov This enzymatic link establishes a direct mechanism through which the metabolism of this compound is tied to glucocorticoid homeostasis, influencing both neurosteroid and glucocorticoid actions within the same cellular compartments. plos.orgebi.ac.uk

Table 1: 11β-HSD1-Mediated Metabolism of this compound

| Substrate | Enzyme System | Primary Product | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | 11β-HSD1 | 7β-hydroxypregnenolone / 7α-hydroxypregnenolone | Catalyzes reversible interconversion between 7-keto and 7-hydroxy forms. | nih.gov |

| This compound | 11β-HSD1 + H6PDH | 7β-hydroxypregnenolone | Predominantly converts the keto form to the 7β-hydroxy form, indicating a shift towards reduction. | plos.orgnih.gov |

| Cortisone (in presence of 7-keto-DHEA) | 11β-HSD1 | Cortisol | 7-keto-DHEA acts as a competitive inhibitor of cortisone reduction. | plos.org |

Elucidating Physiological and Biochemical Roles of 7 Ketopregnenolone

Role in Glucocorticoid Homeostasis and Receptor Modulation

Competitive Binding with Glucocorticoids at Enzyme Active Sites

The interaction between 7-ketopregnenolone and glucocorticoid metabolism is significantly influenced by its ability to compete with glucocorticoids for the active sites of key enzymes. Research has primarily focused on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in local glucocorticoid activation. plos.orgebi.ac.uk This enzyme catalyzes the conversion of inert cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action within tissues like the liver, adipose tissue, and the brain. ebi.ac.ukbham.ac.uk

Studies have demonstrated that 7-oxygenated steroids, including this compound, occupy the same binding site within the 11β-HSD1 enzyme as glucocorticoids like cortisone and cortisol. plos.orgnih.gov As a result of this shared binding site, this compound can act as a competitive inhibitor of glucocorticoid metabolism. Specifically, 7-keto steroids have been shown to preferentially inhibit the 11β-HSD1-dependent reduction of cortisone to cortisol, with a much weaker effect on the reverse (dehydrogenase) reaction. nih.gov This competitive inhibition effectively reduces the local reactivation of glucocorticoids. plos.org

The enzyme 11β-HSD1 is capable of acting as both a reductase (converting cortisone to cortisol) and a dehydrogenase (converting cortisol to cortisone). ebi.ac.uknih.gov However, in intact cells, particularly in the presence of hexose-6-phosphate dehydrogenase (H6PDH) which supplies the necessary cofactor NADPH, the reductase activity predominates. plos.orgebi.ac.uknih.gov this compound and its analogue, 7-keto-DHEA, are efficiently metabolized by 11β-HSD1, being converted to their corresponding 7β-hydroxy metabolites. plos.orgebi.ac.uknih.gov This metabolic process itself competes with the conversion of cortisone to cortisol.

| Compound | Enzyme Interaction | Effect on Glucocorticoid Metabolism | Key Findings |

|---|---|---|---|

| This compound | Binds to the active site of 11β-HSD1. | Competitively inhibits the reduction of cortisone to cortisol. nih.gov | Serves as a substrate for 11β-HSD1, being converted to 7β-hydroxypregnenolone. plos.orgnih.gov |

| 7-Keto-DHEA | Binds to the active site of 11β-HSD1. | Preferentially inhibits 11β-HSD1 reductase activity. nih.gov | Its metabolism to 7β-hydroxy-DHEA by 11β-HSD1 is dependent on the presence of H6PDH. bham.ac.uk |

| Cortisone | Binds to the active site of 11β-HSD1. | Is reduced to the active glucocorticoid, cortisol. ebi.ac.uk | This conversion is a primary target for inhibition by 7-keto steroids. nih.gov |

Anti-Glucocorticoid Properties and Potential Regulatory Feedback

The competitive inhibition of 11β-HSD1 by this compound is the primary mechanism behind its anti-glucocorticoid properties. nih.govresearchgate.net By limiting the conversion of cortisone to cortisol, this compound reduces the intracellular concentration of active glucocorticoids, thereby dampening their physiological effects. ebi.ac.uk This is particularly relevant in tissues where 11β-HSD1 is highly expressed, such as the brain, where it may modulate the neurosteroid actions of pregnenolone (B344588) metabolites. plos.orgnih.gov

A potential regulatory feedback mechanism exists involving the interplay between 11β-HSD1 and hexose-6-phosphate dehydrogenase (H6PDH). plos.org H6PDH is located within the endoplasmic reticulum lumen and provides the NADPH cofactor necessary for 11β-HSD1's reductase activity. bham.ac.uk The activity of H6PDH is crucial in determining the directional balance of 11β-HSD1's reactions. nih.gov In the presence of H6PDH, 11β-HSD1 predominantly favors the reduction of both cortisone and 7-keto steroids. plos.orgebi.ac.uk

This creates a system where the equilibrium between cortisone and cortisol, and between this compound and its 7-hydroxy metabolites, is tightly regulated by the coexpression and activity of 11β-HSD1 and H6PDH. plos.orgnih.gov Therefore, the anti-glucocorticoid effect of this compound is not just a simple inhibition but part of a complex regulatory network that controls local steroid availability and action. nih.gov This modulation of 11β-HSD1 activity has to be considered for understanding both glucocorticoid and neurosteroid action in different tissues. ebi.ac.uk

Immune-Modulatory Aspects of this compound and Related Metabolites

Beyond their anti-glucocorticoid effects, 7-oxygenated steroids, including metabolites of this compound, possess direct immune-modulatory properties. plos.orgnih.gov Steroidogenesis is known to occur in immune cells, suggesting an endogenous steroid-based regulatory circuit within the immune system. nih.gov While high levels of glucocorticoids are typically immunosuppressive, certain steroid metabolites can enhance specific immune responses. nih.govphytopharmajournal.com

Research has shown that the 7-hydroxylated metabolites of pregnenolone and dehydroepiandrosterone (B1670201) (DHEA) can increase the immune response. nih.gov For instance, in one study, 7α-hydroxy-PREG was found to be significantly active in increasing anti-lysozyme IgG in mice, suggesting it plays a role in the physiological regulation of the body's immune response. nih.gov The conversion of this compound to its active 7-hydroxy metabolites is catalyzed by 11β-HSD1, an enzyme also present in inflammatory cells. plos.orgebi.ac.uk This local conversion can therefore regulate immune function within specific tissues. nih.gov

A related compound, 7-keto-DHEA (also known as 7-oxo-DHEA), has been studied for its ability to modulate immune responses, particularly in the context of infections. In patients co-infected with HIV and tuberculosis, treatment with 7-oxo-DHEA was found to enhance Th1 responses, characterized by increased proliferation of Mtb-induced T-cells and higher production of key cytokines like IFN-γ and TNF-α over the anti-inflammatory cytokine IL-10. ebi.ac.uk It also reduced regulatory T-cell populations and increased the Th1 subpopulation, which is associated with improved disease outcomes. ebi.ac.uk These findings suggest that 7-oxygenated steroids can shift the immune response towards a more effective, pro-inflammatory phenotype when needed.

| Metabolite | Observed Immune Effect | Cellular/Systemic Impact | Reference Study Finding |

|---|---|---|---|

| 7α-hydroxypregnenolone | Enhancement of humoral immunity. | Increased production of anti-lysozyme IgG antibodies in mice. nih.gov | Active at much lower doses than its precursor, pregnenolone. nih.gov |

| 7α-hydroxy-DHEA | Enhancement of humoral immunity. | Increased production of anti-lysozyme IgG antibodies in mice. nih.gov | Significantly active when administered with an antigen. nih.gov |

| 7-Keto-DHEA (7-oxo-DHEA) | Enhancement of Th1-type immune responses. | Increased IFN-γ and TNF-α production; increased T-bet+ (Th1) cells. ebi.ac.uk | Modulated anti-tuberculosis immune responses in HIV-TB co-infected patients. ebi.ac.uk |

Advanced Methodologies for the Study of 7 Ketopregnenolone

Advanced Spectrometric Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone technology in steroid analysis, offering unparalleled specificity and sensitivity. thieme-connect.com When coupled with chromatographic separation, MS-based methods allow for robust profiling and quantification of steroid hormones and their metabolites, providing critical insights into the steroidome. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the comprehensive profiling of steroids, including 7-Ketopregnenolone. nih.govmdpi.com It is often considered a reference method due to its high-resolution separation of structurally similar steroids and its ability to provide detailed structural information through characteristic fragmentation patterns. nih.govoup.com

For analysis, steroids in biological samples typically undergo a multi-step preparation process that includes extraction, enzymatic hydrolysis (to cleave sulfate (B86663) and glucuronide conjugates), and chemical derivatization. oup.com Derivatization is crucial as it increases the volatility and thermal stability of the steroids, making them suitable for gas chromatography. oup.com

In quantitative studies, GC-MS is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and specificity by focusing on specific mass-to-charge (m/z) fragments characteristic of the target analyte. For instance, in the analysis of cholesterol oxidation products, this compound has been used as an internal standard, with quantification achieved by monitoring the abundance of its characteristic ions. bioscientifica.com The analysis of various steroid metabolites often involves monitoring specific ions to ensure accurate quantification. plos.org

| Parameter | Typical Setting | Purpose |

| Column | Fused-silica capillary column (e.g., HP-5MS) | Provides high-resolution separation of steroid isomers. cedre.fr |

| Carrier Gas | Helium | Transports analytes through the column. cedre.fr |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, increasing sensitivity. oup.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and structural elucidation. cedre.frnih.gov |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for untargeted profiling, while SIM is used for targeted quantification of known analytes. nist.gov |

| Derivatization | Dual derivatization (e.g., oximation followed by silylation) | Increases volatility and stability of steroids for GC analysis. mdpi.com |

This table represents a generalized summary of typical GC-MS parameters used in steroid analysis and may vary based on the specific application and instrumentation.

High-Resolution Accurate Mass Spectrometry (HRMS) for Unambiguous Identification

High-Resolution Accurate Mass Spectrometry (HRMS) provides a significant advantage over lower-resolution techniques by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. This capability allows for the determination of a compound's 'exact mass,' which is crucial for assigning a unique elemental formula and unambiguously identifying analytes in complex biological matrices. waters.comspectroscopyonline.com

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. thermofisher.com This is particularly important in steroidomics, where numerous isomers and closely related metabolites exist. acs.org For example, while a standard mass spectrometer might not differentiate between two molecules with a nominal mass of 330, HRMS can resolve their distinct exact masses, enabling confident identification.

The combination of liquid chromatography with HRMS (LC-HRMS) is especially powerful, resolving analytes chromatographically before high-accuracy mass measurement. acs.orgnih.gov This approach enhances the ability to identify unknown metabolites and confirm the identity of targeted steroids with high confidence, even at low concentrations. nih.govlcms.cz

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., TOF, Orbitrap) |

| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to 3-4 decimal places) |

| Resolving Power | Lower | Higher (e.g., >10,000) lcms.cz |

| Primary Use | Targeted quantification (MRM) | Unambiguous identification, formula determination, untargeted analysis. spectroscopyonline.com |

| Confidence in Identification | Moderate; relies on retention time and fragmentation. | High; based on highly accurate mass measurement. lcms.cz |

This table provides a comparative overview of low-resolution versus high-resolution mass spectrometry.

Molecular Formula and Mass of this compound:

Formula: C₂₁H₂₈O₃

Nominal Mass: 328

Monoisotopic (Exact) Mass: 328.2038

Isotope Ratio Mass Spectrometry (IRMS) for Tracing Metabolic Fates

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C) in a sample with extremely high precision. nih.gov When combined with gas chromatography and a combustion interface (GC-C-IRMS), it becomes a powerful tool for tracing the metabolic pathways of endogenous compounds like steroids. oup.comrsc.org

This methodology is particularly useful for distinguishing between endogenous and exogenous (synthetic) sources of a steroid. nih.govresearchgate.net The principle relies on the fact that synthetic steroids, derived from plant precursors, typically have a different ¹³C/¹²C ratio compared to steroids produced naturally within the body. nih.gov By administering a ¹³C-labeled precursor and tracking the incorporation of the label into downstream metabolites, researchers can elucidate metabolic pathways and enzyme activities. researchgate.net

In the context of this compound, a similar approach could be employed. By administering ¹³C-labeled pregnenolone (B344588), one could use GC-C-IRMS to track the flow of the isotope through the metabolic network, confirming the conversion to this compound and identifying its subsequent metabolites, such as 7α-hydroxypregnenolone or 7β-hydroxypregnenolone. This provides definitive evidence of metabolic flux and pathway directionality that is difficult to obtain by other means.

Chromatographic Separation Techniques in Steroid Research (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique in steroid research, prized for its ability to resolve complex mixtures of structurally similar compounds. nih.govkarger.com Reversed-phase HPLC, typically using a C18 stationary phase, is the most common mode for steroid analysis. nih.govacs.org Separation is achieved by eluting the compounds with a mobile phase, often a gradient mixture of water and organic solvents like methanol (B129727) or acetonitrile, which separates the steroids based on their relative hydrophobicity. acs.orgchromatographyonline.com

HPLC is rarely used in isolation and is most powerfully employed when coupled with a sensitive detection method. The combination of HPLC with tandem mass spectrometry (LC-MS/MS) has become a gold standard for the quantitative analysis of steroids in clinical and research settings. bioscientifica.comacs.org This hyphenated technique offers both the high-resolution separation of HPLC and the high sensitivity and specificity of mass spectrometry, allowing for the simultaneous measurement of multiple steroids in a single analytical run. karger.com This is essential for steroid profiling, where understanding the ratios of different hormones and their metabolites can provide insight into the activity of specific metabolic pathways. nih.govbioscientifica.com

| Parameter | Typical Setting | Purpose |

| Stationary Phase | Reversed-Phase C18 | Separates steroids based on hydrophobicity. acs.org |

| Mobile Phase | Gradient of Water and an organic solvent (e.g., Methanol, Acetonitrile) | Allows for the elution and separation of a wide range of steroids with different polarities. acs.org |

| Detection | UV, Fluorescence (FLD), or Mass Spectrometry (MS) | UV is a general-purpose detector, while FLD (often requiring derivatization) and MS offer higher sensitivity and specificity. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

This table summarizes common HPLC parameters for steroid separation.

In Vitro and Cell-Based Enzymatic Assay Systems

In vitro models, ranging from purified enzymes to intact cell systems, are crucial for dissecting the specific enzymatic reactions involved in this compound metabolism. nih.govplos.org These systems allow researchers to study enzyme kinetics, substrate specificity, and the influence of cellular environment on metabolic outcomes in a controlled setting.

Use of Intact Cell Models for Studying Metabolic Directionality

Intact cell models are particularly valuable for studying the directionality of metabolic pathways as they occur within a physiological context. nih.govnih.gov Human Embryonic Kidney (HEK-293) cells are a widely used model because they have low endogenous expression of many steroidogenic enzymes, allowing them to serve as a "blank slate" for studying the function of specific enzymes introduced via transfection. plos.orgnih.gov

Research using HEK-293 cells has been instrumental in clarifying the metabolism of 7-oxygenated neurosteroids, including this compound. nih.govplos.org Studies have demonstrated that the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can efficiently catalyze the interconversion of 7-keto and 7-hydroxy steroids. nih.govebi.ac.uk

Crucially, these cell-based assays have revealed the critical role of the cofactor-providing enzyme hexose-6-phosphate dehydrogenase (H6PDH). nih.govnih.govplos.org H6PDH generates NADPH within the endoplasmic reticulum, the same subcellular location as 11β-HSD1. nih.gov In intact cells co-expressing both 11β-HSD1 and H6PDH, the metabolic equilibrium is strongly shifted towards reduction. nih.govebi.ac.uk Specifically, these models show that 11β-HSD1 predominantly converts this compound into its corresponding 7β-hydroxy metabolite, 7β-hydroxypregnenolone. nih.govplos.orgebi.ac.ukebi.ac.uk This finding highlights that the direction of this compound metabolism is not solely determined by 11β-HSD1 but is modulated by the cellular cofactor environment, a level of regulatory detail that can only be elucidated using an intact cell system. nih.govplos.org

| Cell System | Substrate | Key Enzyme(s) Expressed | Primary Metabolite Formed | Key Finding | Reference |

| HEK-293 | This compound | 11β-HSD1 | 7β-hydroxypregnenolone | 11β-HSD1 mediates the reduction of this compound. | nih.govplos.org |

| HEK-293 | This compound | 11β-HSD1 + H6PDH | 7β-hydroxypregnenolone (predominantly) | H6PDH provides NADPH, strongly shifting the metabolic reaction catalyzed by 11β-HSD1 in the reductive direction. | nih.govplos.org |

This table summarizes key findings from intact cell model experiments on this compound metabolism.

Characterization of Enzyme Activity in Microsomal Fractions

Microsomal fractions are a fundamental in vitro tool for studying the metabolism of xenobiotics and endogenous compounds like this compound. thermofisher.com These fractions are derived from the endoplasmic reticulum of tissues, primarily the liver, through a process of homogenization and differential centrifugation. thermofisher.combioivt.com The resulting preparation is highly enriched in membrane-bound enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are critical for Phase I and some Phase II metabolic reactions. bioivt.comxenotech.com

To characterize the enzymatic processing of this compound, the compound is incubated with microsomal preparations from relevant species (e.g., human, rat, mouse) and tissues (e.g., liver, brain). labcorp.compsu.edu These experiments are conducted under controlled conditions, typically involving a buffered solution at physiological pH and temperature. The enzymatic reactions are initiated by adding essential cofactors. For CYP-mediated reactions, this is typically a NADPH-generating system, while UGT activity may require the addition of UDPGA and a pore-forming agent like alamethicin (B1591596) to ensure cofactor access to the enzyme's active site within the microsomal vesicle. thermofisher.comlabcorp.com

Research has utilized microsomal fractions to elucidate the metabolic pathways of this compound and related neurosteroids. For instance, studies using microsomes from yeast expressing human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have demonstrated the efficient interconversion of 7-keto and 7-hydroxy steroids. nih.govplos.org Similarly, investigations with mouse brain and liver microsomes have been employed to study the 7α- and 7β-hydroxylation of pregnenolone and dehydroepiandrosterone (B1670201) (DHEA), processes closely related to the metabolism of this compound. psu.edu The products of these reactions are then extracted and identified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). psu.eduebi.ac.uk

Table 1: Experimental Systems for Characterizing this compound Metabolism

| Experimental System | Key Enzymes Present | Typical Application | Source |

| Liver Microsomes | Cytochrome P450s (CYPs), 11β-HSD1, UGTs | General metabolism, Phase I and Phase II reactions | thermofisher.comlabcorp.com |

| Brain Microsomes | Cytochrome P450s (e.g., CYP7B1), 11β-HSD1 | Neurosteroid metabolism, hydroxylation reactions | psu.edunih.gov |

| Recombinant Enzyme-expressing Microsomes (e.g., Yeast) | Specific enzymes (e.g., human 11β-HSD1, mouse P450 1A1) | Isolate and characterize the function of a single enzyme | psu.edunih.govplos.org |

Quantitative Enzyme Activity Measurements: Initial Rate Kinetics and Steady-State Concentration Analysis

To quantify the efficiency and dynamics of enzymatic reactions involving this compound, researchers employ kinetic analyses, primarily focusing on initial rates and steady-state concentrations.

Initial Rate Kinetics Initial rate kinetics involves measuring the velocity of an enzymatic reaction at its earliest time points, before significant substrate depletion or product accumulation occurs. wikipedia.org This approach allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). libretexts.org The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an indication of the enzyme's affinity for the substrate. Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org

For example, studies on enzymes metabolizing related steroids have determined these parameters. The metabolism of pregnenolone by yeast-expressed mouse P450 1A1 to 7β-hydroxypregnenolone was found to have a Kₘ of 25.1 µM and a turnover number of 979 pmol/min/nmol P450. psu.edu Similarly, experiments determining the initial rates of 11β-HSD1 activity have been crucial in understanding its dual function as both a reductase and a dehydrogenase for 7-oxygenated steroids. nih.govplos.orgebi.ac.uk

Steady-State Concentration Analysis Steady-state analysis examines the concentrations of substrate and product after the reaction has reached equilibrium, where the rate of the forward reaction equals the rate of the reverse reaction. certara.com This is particularly informative for reversible enzymes like 11β-HSD1. nih.govplos.org By measuring the concentrations of this compound and its metabolites (e.g., 7β-hydroxypregnenolone) at steady state, researchers can determine the equilibrium position of the reaction. nih.gov

A significant finding from this type of analysis is the role of the cofactor-providing enzyme hexose-6-phosphate dehydrogenase (H6PDH). In intact cells, when 11β-HSD1 is co-expressed with H6PDH, the steady-state equilibrium is dramatically shifted. nih.govplos.org H6PDH generates a high NADPH/NADP⁺ ratio within the endoplasmic reticulum, which drives the 11β-HSD1-catalyzed reaction in the reductive direction. nih.gov Consequently, this compound is predominantly converted to its 7β-hydroxy metabolite. nih.govplos.org This demonstrates that the metabolic fate of this compound is not solely dependent on 11β-HSD1 itself, but on the broader cellular metabolic context. ebi.ac.uk

Table 2: Kinetic Parameters in Steroid Metabolism

| Enzyme | Substrate | Parameter | Value | Context | Source |

| Mouse P450 1A1 | Pregnenolone | Kₘ | 25.1 ± 0.4 µM | 7β-hydroxylation in yeast microsomes | psu.edu |

| Mouse P450 1A1 | Pregnenolone | Turnover Number | 979 ± 30 pmol/min/nmol | 7β-hydroxylation in yeast microsomes | psu.edu |

| Mouse Brain Microsomal Enzyme | Pregnenolone | Kₘ | 5.0 µM | 7β-hydroxylating activity | psu.edu |

| Mouse Brain Microsomal Enzyme | DHEA | Kₘ | 4.9 µM | 7β-hydroxylating activity | psu.edu |

| 11β-HSD1 | 7-keto-DHEA | IC₅₀ | 0.28 ± 0.04 µM | Inhibition of cortisone (B1669442) reduction | nih.gov |

| 11β-HSD1 | This compound | IC₅₀ | 0.41 ± 0.09 µM | Inhibition of cortisone reduction | nih.gov |

Computational and Structural Biology Approaches

Computational and structural biology methods provide powerful, atom-level insights into how this compound interacts with its protein targets, complementing experimental data.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, when it binds to the active site of a protein (receptor). nih.govscielo.org.za The process involves sampling numerous possible conformations of the ligand within the protein's binding pocket and using a scoring function to rank them based on energetic favorability. nih.gov

This approach has been applied to understand the interaction between 7-oxygenated neurosteroids and 11β-HSD1. nih.govplos.org By docking 7-keto-DHEA, a close analog of this compound, into the crystal structure of 11β-HSD1, researchers have been able to model its binding pose. nih.gov These models revealed that the steroid can fit into the active site in different orientations. The modeling explained the experimental observation that the enzyme preferentially produces 7β-hydroxy metabolites in the presence of sufficient NADPH. nih.govplos.org The simulations showed that the orientation required for reduction to the 7β-hydroxy form is more favorable than that required for the 7α-hydroxy form. nih.gov

Molecular dynamics (MD) simulations build upon docking by simulating the movements of the atoms in the ligand-protein complex over time. mdpi.com This provides a more dynamic picture of the interaction, assessing the stability of the binding pose and revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. scielo.org.zaresearchgate.net

Comparative Structural Analysis of Steroid-Binding Proteins

For example, a comparative structural analysis of two bacterial P450 enzymes, CYP106A1 and CYP106A2, which both hydroxylate steroids, revealed the basis for their different product profiles. nih.gov Although the enzymes are structurally similar, docking studies showed that a steroid substrate adopts a completely different orientation in each active site, explaining why they hydroxylate different positions on the steroid ring. nih.gov

Similarly, comparing the crystal structures of different steroid-binding proteins, such as sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), provides insights into how binding pocket topography dictates ligand specificity. nih.govnih.govembopress.org In the context of this compound metabolism, comparing the active site of 11β-HSD1 with that of other enzymes like 7α-HSD has been used to rationalize binding orientations. nih.gov Such analyses, which superimpose the structures of different enzymes and their bound ligands, help to build predictive models for how novel or less-studied steroids like this compound might interact with a range of steroid-metabolizing enzymes.

Comparative Biochemical Studies of 7 Ketopregnenolone Metabolism

Interspecies Variations in Biosynthetic and Metabolic Pathways

The biosynthesis and metabolism of 7-ketopregnenolone and its precursors, such as 7α- and 7β-hydroxypregnenolone, are not uniform across species. In many vertebrates, the initial and key step is the 7α-hydroxylation of pregnenolone (B344588), a reaction primarily catalyzed by cytochrome P450 7α-hydroxylase (CYP7B1). nih.gov This enzyme's presence and activity vary significantly among species.

In amphibians like the newt, 7α-hydroxypregnenolone is a major neurosteroid, suggesting a prominent and specific physiological role. nih.govnih.gov In avian species such as the Japanese quail, both 7α- and 7β-hydroxypregnenolone have been identified in the brain, indicating distinct metabolic pathways and potential functions. ebi.ac.uknih.gov Mammalian systems, including rodents and humans, also metabolize pregnenolone at the C7 position. plos.orgnih.gov However, the subsequent conversion to this compound and its further metabolism into 7β-hydroxypregnenolone are often dependent on the enzymatic machinery present in specific tissues, such as the liver and brain. plos.orgnih.gov The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in conjunction with hexose-6-phosphate dehydrogenase (H6PDH), plays a crucial role in the interconversion of 7-keto and 7-hydroxy steroids in mammals. nih.govplos.org

The table below summarizes the key enzymes and metabolites in the 7-oxygenated pregnenolone pathway across different species.

| Species/Model | Key Precursor(s) | Key Metabolite(s) | Primary Enzyme(s) Involved | Reference(s) |

| Amphibian (Newt) | Pregnenolone | 7α-Hydroxypregnenolone | Cytochrome P450 7α-hydroxylase (CYP7B) | nih.govfrontiersin.org |

| Avian (Quail) | Pregnenolone | 7α-Hydroxypregnenolone, 7β-Hydroxypregnenolone | Cytochrome P450 7α-hydroxylase (P4507α) | ebi.ac.uknih.govolemiss.edu |

| Mammalian (Mouse) | Pregnenolone | 7β-Hydroxypregnenolone | Cytochrome P450 1A1 (P450 1A1) | nih.govpsu.edu |

| Mammalian (Human) | This compound | 7β-Hydroxypregnenolone | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), Hexose-6-phosphate dehydrogenase (H6PDH) | nih.govplos.org |

| Prokaryotic (Bacillus sp.) | 7-OH-Pregnenolones | 7-Oxopregnenolone | Dehydrogenases | ebi.ac.uk |

Studies in Prokaryotic Systems (e.g., Bacterial Steroid Transformations)

Prokaryotic organisms, particularly bacteria, are known for their versatile metabolic capabilities, including the transformation of steroids. vulcanchem.com While extensive research on this compound specifically is limited, studies have shown that certain bacterial strains can perform key transformations on its precursors. For instance, Bacillus strains isolated from the foregut of water beetles have been shown to metabolize pregnenolone. ebi.ac.uk The primary reactions are hydroxylations, yielding 7α-hydroxypregnenolone as the major product, along with 7β-hydroxypregnenolone. ebi.ac.uk

Crucially, these bacterial strains can also oxidize the monohydroxylated 7-OH-pregnenolones to form 7-oxopregnenolone (this compound). ebi.ac.uk This indicates the presence of dehydrogenase enzymes capable of acting on the C7 hydroxyl group. This transformation is part of a broader capacity for steroid metabolism in bacteria, which can include hydroxylations, oxidations, and other modifications. vulcanchem.com this compound is recognized as a bacterial metabolite, suggesting its involvement in microbial catabolic or signaling pathways. ebi.ac.ukvulcanchem.com

The table below details the observed transformations of pregnenolone by Bacillus strains.

| Bacterial Strain | Substrate | Major Product | Other Products | Key Transformation | Reference(s) |

| Bacillus sp. (HA-V6-3 & HA-V6-11) | Pregnenolone | 7α-Hydroxypregnenolone | 7β-Hydroxypregnenolone, 15ξ-Hydroxypregnenolone | Hydroxylation | ebi.ac.uk |

| Bacillus sp. (HA-V6-3 & HA-V6-11) | 7-OH-Pregnenolones | 7-Oxopregnenolone | - | Oxidation | ebi.ac.uk |

Avian Models (e.g., Quail Brain Metabolism)

The Japanese quail (Coturnix coturnix japonica) has served as a valuable avian model for neurosteroid research. nih.gov Studies have identified two novel avian neurosteroids, 7α- and 7β-hydroxypregnenolone, in the quail brain. ebi.ac.uknih.gov These compounds are metabolites of pregnenolone, which is itself synthesized from cholesterol within the brain. nih.govnih.gov

The conversion of pregnenolone to 7α-hydroxypregnenolone is catalyzed by a specific cytochrome P450 enzyme, P4507α. nih.govolemiss.edu While the synthesis of 7α-hydroxypregnenolone has been confirmed through the activity of this enzyme in transfected COS-7 cells, the precise pathway leading to 7β-hydroxypregnenolone is less clear. nih.gov The presence of both 7α- and 7β-hydroxypregnenolone suggests the existence of enzymatic pathways that can lead to the formation of this compound as an intermediate, although this has not been the primary focus of avian studies to date. Research has shown that the biosynthesis of these 7-oxygenated neurosteroids is sexually dimorphic, being significantly higher in the diencephalon of male quails compared to females. nih.gov

Amphibian Models (e.g., Newt Neurosteroidogenesis)

The amphibian brain, particularly that of the newt (Cynops pyrrhogaster), is a potent site of neurosteroidogenesis. frontiersin.org Research has demonstrated that the newt brain actively converts pregnenolone into 7α-hydroxypregnenolone, which has been identified as a major and abundant amphibian neurosteroid. nih.govnih.gov

The enzyme responsible for this transformation is a cytochrome P450 7α-hydroxylase (CYP7B), which has been cloned from the newt brain. frontiersin.org The high activity of this enzyme underscores the physiological importance of 7α-hydroxypregnenolone in this species. nih.govfrontiersin.org While this compound itself has not been the central focus of these studies, its direct precursor, 7α-hydroxypregnenolone, is produced at high levels in specific brain regions like the diencephalon and rhombencephalon. nih.govnih.gov The presence of 7α-hydroxypregnenolone implies that the substrate for the potential formation of this compound via oxidation is readily available in the newt brain.

The table below highlights the production of 7α-hydroxypregnenolone from pregnenolone in different brain regions of the newt.

| Brain Region | Substrate | Product Identified | Key Enzyme | Reference(s) |

| Diencephalon | Pregnenolone | 7α-Hydroxypregnenolone | CYP7B | nih.govfrontiersin.org |

| Rhombencephalon | Pregnenolone | 7α-Hydroxypregnenolone | CYP7B | nih.gov |

| Telencephalon | Pregnenolone | 7α-Hydroxypregnenolone | CYP7B | nih.gov |

Mammalian Models (e.g., Rodent Tissue Microsomes, Human Cell Lines)

In mammals, the metabolism of this compound has been investigated in rodent models and human cell lines, revealing key enzymatic pathways.

Rodent Tissue Microsomes: Studies using mouse liver and brain microsomes have demonstrated the capacity for 7-hydroxylation of pregnenolone. nih.govpsu.edu Specifically, mouse cytochrome P450 1A1 (P450 1A1), when expressed in yeast, was found to transform pregnenolone into 7β-hydroxypregnenolone. nih.govpsu.edu This enzyme was also detected in mouse liver and brain microsomes. nih.gov While these studies focused on the hydroxylated derivatives, trace amounts of a metabolite consistent with this compound were also observed in liver microsome incubations, suggesting its formation, likely through the oxidation of 7-hydroxypregnenolone. psu.edu

Human Cell Lines: Research utilizing human embryonic kidney (HEK-293) cells has provided significant insight into the metabolism of this compound. nih.govplos.org These studies have shown that the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) efficiently metabolizes this compound. plos.org The direction of this metabolism is heavily influenced by the co-expression of hexose-6-phosphate dehydrogenase (H6PDH), which provides the necessary NADPH cofactor. nih.govplos.org In intact HEK-293 cells co-expressing both 11β-HSD1 and H6PDH, this compound is predominantly converted into its corresponding 7β-hydroxy metabolite. nih.govplos.org This indicates a key role for the 11β-HSD1/H6PDH system in regulating the balance between 7-keto and 7β-hydroxy neurosteroids in human tissues. plos.org

The table below summarizes the findings from mammalian model systems.

| Model System | Substrate | Key Metabolite(s) | Key Enzyme(s) | Reference(s) |

| Mouse Liver Microsomes | Pregnenolone | 7β-Hydroxypregnenolone, this compound (trace) | P450 1A1, other P450s, Dehydrogenases | nih.govpsu.edu |

| Mouse Brain Microsomes | Pregnenolone | 7β-Hydroxypregnenolone | P450 1A1, other P450s | nih.govpsu.edu |

| Human Cell Line (HEK-293) | This compound | 7β-Hydroxypregnenolone | 11β-HSD1, H6PDH | nih.govplos.org |

Future Research Trajectories for 7 Ketopregnenolone

Elucidating Novel Enzymatic Pathways and Regulators

The biosynthesis and metabolism of 7-Ketopregnenolone are critical areas for future research. It is understood that this compound is formed via the oxidation of its precursor, pregnenolone (B344588). vulcanchem.com In bacterial systems, this transformation is thought to be carried out by cytochrome P450 enzymes or various dehydrogenases. vulcanchem.com Studies involving Bacillus species have demonstrated that 7-hydroxypregnenolones can be oxidized to form this compound. ebi.ac.uk

In mammalian systems, particularly in the context of neurosteroids, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been identified as a key player. plos.orgnih.govnih.gov Research has shown that 11β-HSD1 can reversibly interconvert 7-keto and 7-hydroxy steroids. plos.org Crucially, the presence of the cofactor-generating enzyme hexose-6-phosphate dehydrogenase (H6PDH) shifts the equilibrium. In cells co-expressing both enzymes, 11β-HSD1 preferentially converts this compound into its 7β-hydroxy metabolite, 7β-hydroxypregnenolone. ebi.ac.ukplos.orgnih.gov This enzymatic pairing suggests a sophisticated regulatory mechanism for controlling the local concentrations and activities of these 7-oxygenated steroids. plos.orgnih.gov

Future research should aim to:

Identify Human Cytochrome P450 Isoforms: A primary goal is to identify the specific human cytochrome P450 enzymes responsible for the initial 7-hydroxylation of pregnenolone, the precursor step to this compound formation.

Investigate Tissue-Specific Regulation: Research is needed to understand how the expression and activity of enzymes like 11β-HSD1 and H6PDH are regulated in different tissues, especially in the brain, adrenal glands, and immune cells, to control this compound levels.

Discover Novel Metabolic Pathways: Beyond the known conversions, it is crucial to explore other potential metabolic fates of this compound, identifying currently unknown metabolites and the enzymes that produce them.

Table 1: Known and Potential Enzymes in this compound Metabolism

| Enzyme/Regulator | Substrate(s) | Product(s) | Role/Function | Citation |

| Bacterial Cytochrome P450s/Dehydrogenases | Pregnenolone | 7-hydroxypregnenolones | Oxidation at the C7 position. | vulcanchem.com |

| Bacillus sp. Oxidoreductases | 7-hydroxypregnenolones | This compound | Oxidation of the 7-hydroxyl group. | ebi.ac.uk |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | This compound, 7-hydroxypregnenolones | 7β-hydroxypregnenolone, this compound | Interconversion between 7-keto and 7-hydroxy forms. | plos.orgnih.govnih.gov |

| Hexose-6-Phosphate Dehydrogenase (H6PDH) | N/A (provides cofactor) | N/A (provides cofactor) | Provides NADPH, shifting 11β-HSD1 activity towards reduction, favoring the formation of 7β-hydroxypregnenolone from this compound. | ebi.ac.ukplos.orgnih.gov |

Investigating Undiscovered Physiological Interactions and Mechanisms of Action

The physiological roles of 7-oxygenated steroids, including derivatives of both pregnenolone and dehydroepiandrosterone (B1670201) (DHEA), are an area of active investigation. These compounds are broadly classified as neurosteroids and are suggested to have neuroprotective, anti-glucocorticoid, and immunomodulatory effects. plos.orgnih.gov For instance, the related amphibian neurosteroid 7α-hydroxypregnenolone has been shown to increase locomotor activity. nih.gov The balance between 7-keto and 7-hydroxy forms, modulated by the 11β-HSD1/H6PDH system in the brain, is thought to be a key factor in regulating their neuro-activity. plos.orgnih.gov

Future research trajectories should focus on:

Receptor Identification: A critical unmet need is the identification of specific cellular receptors (both nuclear and membrane-bound) that bind to this compound and mediate its downstream effects.

Signal Transduction Pathways: Once receptors are identified, research must delineate the intracellular signaling cascades that are activated by this compound binding. This includes exploring its influence on kinase pathways, ion channels, and gene transcription.

Defining Specific Physiological Roles: It is essential to conduct targeted studies to differentiate the specific biological actions of this compound from its precursor pregnenolone and its metabolites, 7α- and 7β-hydroxypregnenolone. This includes detailed investigations into its role in neuronal function, immune cell response, and metabolic regulation.

Development of Advanced Analytical Techniques for Trace Level Detection and Isomer Resolution

The accurate measurement of this compound and its related metabolites in biological samples is fundamental to understanding its function. Current methods for steroid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity. vulcanchem.commdpi.com These techniques are essential for profiling steroids in complex matrices like blood plasma, urine, and cerebrospinal fluid. mdpi.com However, significant challenges remain, particularly in the detection of very low-concentration (trace level) steroids and the clear separation and quantification of closely related isomers, such as 7α- and 7β-hydroxypregnenolone. plos.orgmdpi.com

Future advancements in this area should include:

Enhanced Mass Spectrometry: The application of high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS, could provide the sensitivity and mass accuracy needed to detect trace levels of this compound and its metabolites without ambiguity.

Improved Chromatographic Separation: Developing novel chromatographic techniques, including advanced liquid chromatography (LC) and supercritical fluid chromatography (SFC), is necessary to achieve baseline resolution of steroid isomers, which is critical for understanding the stereospecificity of enzymatic reactions.

Multiplexed and High-Throughput Assays: Creating robust, validated LC-MS/MS methods capable of simultaneously quantifying a broad panel of 7-oxygenated steroids and their precursors would enable a more comprehensive view of these metabolic pathways in large-scale clinical and experimental studies. mdpi.com

Table 2: Current and Future Analytical Techniques for this compound

| Technique | Application | Future Development Focus | Citation |

| GC-MS | Steroid profiling, identification of metabolites. | Improving derivatization methods for stability and sensitivity. | vulcanchem.commdpi.com |

| LC-MS/MS | Quantification of neurosteroids in biological fluids (plasma, CSF). | Development of ultra-sensitive methods (sub-pg/mL) and multiplexed panels. | mdpi.com |

| HPLC | Separation and quantification, often used for quality control or analysis of less complex mixtures. | Coupling with advanced detectors; development of chiral columns for isomer separation. | csic.escerealsgrains.org |

| High-Resolution MS (e.g., Orbitrap) | N/A (Future) | Application for untargeted metabolomics to discover novel metabolites and for unambiguous identification at trace levels. | |

| Supercritical Fluid Chromatography (SFC) | N/A (Future) | Exploration for superior separation of steroid isomers compared to traditional LC. |

Application of Systems Biology and Omics Approaches to Steroid Networks

The intricate and interconnected nature of steroid metabolism makes it an ideal candidate for systems biology approaches. frontiersin.org The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological processes that cannot be achieved through single-analyte studies. frontiersin.orgnih.gov This approach can be used to construct comprehensive models of steroid networks, revealing complex regulatory interactions and predicting system behavior. researchgate.netnih.gov

Future research should leverage these powerful technologies to:

Metabolomic Profiling: Perform untargeted metabolomics on cells or tissues under various conditions to create a complete map of the this compound metabolome and identify all related steroid species.

Integrative Multi-Omics Analysis: Combine transcriptomic, proteomic, and metabolomic data to build quantitative models of the this compound network. This will help identify key regulatory nodes, enzyme expression patterns, and correlations between steroid levels and physiological states. nih.gov

Predictive Modeling: Use the generated network models to predict how the this compound pathway will respond to genetic variations, pharmacological interventions, or disease states, thereby identifying potential biomarkers and therapeutic targets.

Exploration of Chemical Biology Tools for Modulating this compound Metabolism

Chemical biology offers a powerful toolkit for dissecting complex biological pathways through the use of custom-designed small molecules. nih.gov These tools can be used to perturb or visualize specific processes with high precision. For instance, selective inhibitors of 11β-HSD1 have already been instrumental in probing its role in the metabolism of 7-oxygenated steroids. plos.orgcore.ac.uk

The future in this domain lies in the creation of more sophisticated and targeted tools:

Selective Enzyme Inhibitors: A major goal is the design and synthesis of highly potent and selective inhibitors for the key enzymes involved in both the production and degradation of this compound. Such inhibitors would be invaluable research tools for elucidating its specific functions in vitro and in vivo.

Photoaffinity and Clickable Probes: The development of this compound analogs containing photo-reactive groups or "clickable" chemical handles would enable the identification of its binding proteins and receptors through photoaffinity labeling and subsequent proteomic analysis. nih.gov This approach is crucial for uncovering its direct molecular targets.

Metabolic Reporters: Creating modified versions of this compound or its precursors that can be metabolically incorporated and then visualized (e.g., via fluorescent tags) could allow for real-time tracking of the compound's localization and flux within living cells. rsc.org

Table 3: Potential Chemical Biology Tools for this compound Research

| Tool Type | Purpose | Potential Application | Citation |

| Selective Inhibitors | Block specific enzyme activity. | Inhibit the biosynthesis or metabolism of this compound to study the functional consequences of its accumulation or depletion. | core.ac.uk |

| Photoaffinity Probes | Covalently label binding partners upon light activation. | Identify the specific receptors and enzymes that physically interact with this compound in an unbiased manner. | nih.gov |

| Activity-Based Probes | React with the active site of enzymes in a mechanism-dependent manner. | Profile the activity of entire enzyme families that may metabolize this compound. | |

| Metabolic Chemical Reporters | Label biomolecules through metabolic incorporation. | Visualize the subcellular localization and trafficking of this compound or its downstream metabolites within living cells. | rsc.org |

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s pleiotropic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.